molecular formula C12H14O5 B078654 Butyl 4-Carboxyphenyl Carbonate CAS No. 14180-12-2

Butyl 4-Carboxyphenyl Carbonate

Cat. No.: B078654
CAS No.: 14180-12-2
M. Wt: 238.24 g/mol
InChI Key: GNBKEARJFHTJMV-UHFFFAOYSA-N
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Description

Butyl 4-Carboxyphenyl Carbonate is an organic compound with the molecular formula C12H14O5. It is a white to almost white powder or crystalline solid with a melting point of approximately 146°C . This compound is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

Butyl 4-Carboxyphenyl Carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.

    Industry: It is used in the production of polymers and as a plasticizer in various materials.

Safety and Hazards

Butyl 4-Carboxyphenyl Carbonate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves and clothing should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 4-Carboxyphenyl Carbonate can be synthesized through the esterification of 4-carboxyphenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Butyl 4-Carboxyphenyl Carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release 4-carboxyphenol and butanol, which can then participate in further biochemical reactions. The aromatic ring allows for interactions with enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

  • Methyl 4-Carboxyphenyl Carbonate
  • Ethyl 4-Carboxyphenyl Carbonate
  • Propyl 4-Carboxyphenyl Carbonate

Comparison: Butyl 4-Carboxyphenyl Carbonate is unique due to its butyl group, which provides different solubility and reactivity compared to its methyl, ethyl, and propyl counterparts. The butyl group also influences the compound’s physical properties, such as melting point and stability .

Properties

IUPAC Name

4-butoxycarbonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBKEARJFHTJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343001
Record name Butyl 4-Carboxyphenyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14180-12-2
Record name 4-[(Butoxycarbonyl)oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14180-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 4-Carboxyphenyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 4-Carboxyphenyl Carbonate
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